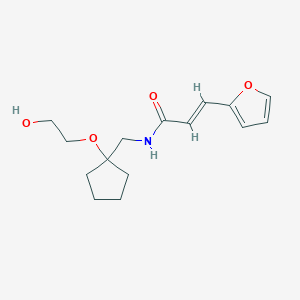

(E)-3-(furan-2-yl)-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)acrylamide

Description

(E)-3-(furan-2-yl)-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)acrylamide is a synthetic acrylamide derivative characterized by a furan-2-yl group conjugated to the α,β-unsaturated carbonyl system and a complex N-substituent: a cyclopentylmethyl moiety bearing a 2-hydroxyethoxy group. The hydroxyethoxy group may enhance solubility compared to more lipophilic analogs, while the cyclopentylmethyl substituent could influence steric interactions with binding pockets.

Properties

IUPAC Name |

(E)-3-(furan-2-yl)-N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c17-9-11-20-15(7-1-2-8-15)12-16-14(18)6-5-13-4-3-10-19-13/h3-6,10,17H,1-2,7-9,11-12H2,(H,16,18)/b6-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAMIBEXGPIFYPK-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CNC(=O)C=CC2=CC=CO2)OCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)(CNC(=O)/C=C/C2=CC=CO2)OCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(furan-2-yl)-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)acrylamide typically involves the following steps:

Formation of the furan-2-yl acrylamide: This can be achieved by reacting furan-2-carboxylic acid with acryloyl chloride in the presence of a base such as triethylamine.

Introduction of the cyclopentyl group: The intermediate product is then reacted with 1-(2-hydroxyethoxy)cyclopentylmethylamine under appropriate conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(furan-2-yl)-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)acrylamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The acrylamide moiety can be reduced to form the corresponding amine.

Substitution: The hydroxyl group in the cyclopentyl moiety can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are typically employed.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Furan-2,3-dione derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted cyclopentyl derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a potential ligand for studying protein-ligand interactions.

Medicine: As a candidate for drug development due to its unique structural features.

Industry: As an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of (E)-3-(furan-2-yl)-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)acrylamide would depend on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furan ring and acrylamide moiety may play key roles in these interactions.

Comparison with Similar Compounds

(A) Core Scaffold Variations

The target compound shares the (E)-3-(furan-2-yl)acrylamide core with several analogs, but its N-substituent distinguishes it:

- DM490 [(E)-3-(furan-2-yl)-N-methyl-N-(p-tolyl)acrylamide]: Incorporates a methyl group on the nitrogen, reducing steric hindrance and altering allosteric modulation efficacy at α7 nAChRs compared to PAM-2 .

- DM497 [(E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide]: Replaces furan with thiophene, enhancing electron density and hydrophobicity. DM497 exhibits antagonistic effects on α7 nAChRs, contrasting with the agonistic activity of furan-containing analogs like DM490 .

(B) Functional Group Impact

- Hydroxyethoxy Group : Present in the target compound, this group likely improves water solubility compared to analogs like PAM-2 or DM497, which lack polar substituents. Similar modifications in other acrylamides (e.g., sulfonamide derivatives in ) demonstrate enhanced bioavailability .

- Cyclopentylmethyl vs. In contrast, aryl groups (e.g., p-tolyl in PAM-2) prioritize planar π-π stacking .

Pharmacological and Binding Properties

- α7 nAChR Modulation : PAM-2 and DM490 exhibit EC₅₀ values in the micromolar range for α7 nAChR potentiation, while DM497 antagonizes the receptor (IC₅₀ ~3–5 μM) . The target compound’s bulky N-substituent may reduce binding affinity but increase selectivity for specific receptor subtypes.

- Antiviral Activity : Acrylamides like (E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl)acrylamide () show IC₅₀ values of 0.82–8.95 μM against coronavirus helicases. The hydroxyethoxy group in the target compound could similarly enhance interactions with viral proteases or helicases .

Biological Activity

(E)-3-(furan-2-yl)-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)acrylamide, identified by CAS number 2321336-04-1, is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 279.33 g/mol. The compound features a furan ring, which is known for its biological activity, particularly in relation to the central nervous system and inflammation.

Research indicates that compounds with furan moieties often interact with nicotinic acetylcholine receptors (nAChRs). Specifically, studies have shown that related compounds can act as positive allosteric modulators of α7 nAChRs, which are implicated in anxiety and cognitive processes.

2. Anxiolytic Effects

A study focusing on a structurally similar compound, 3-furan-2-yl-N-p-tolyl-acrylamide, demonstrated significant anxiolytic-like activity in mice. The compound exhibited efficacy at doses as low as 0.5 mg/kg in anxiety models such as the elevated plus maze and novelty suppressed feeding tests . This suggests that this compound may share similar properties.

Table 1: Summary of Biological Activities and Findings

Potential Therapeutic Applications

The anxiolytic properties observed in related compounds suggest that this compound could be explored as a therapeutic agent for anxiety disorders. Additionally, its structural characteristics may provide avenues for further research into neuroprotective effects or anti-inflammatory applications.

Q & A

Q. How can computational methods guide the optimization of reaction pathways?

- Methodological Answer :

- DFT Calculations : Model transition states to identify energy barriers in key steps (e.g., cyclopentyl group functionalization).

- Retrosynthetic Analysis : Use software (e.g., Chematica) to propose alternative routes with higher atom economy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.